molecular formula C9H6INO B060794 5-(4-Iodophenyl)isoxazole CAS No. 160377-48-0

5-(4-Iodophenyl)isoxazole

Cat. No.: B060794
CAS No.: 160377-48-0
M. Wt: 271.05 g/mol
InChI Key: TYNWYXFACGRXMG-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-iodophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Iodophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents.

    Oxidation: Manganese dioxide, copper chloride.

    Reduction: Hydrogenation catalysts like palladium on carbon.

Major Products:

Scientific Research Applications

5-(4-Iodophenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5-(4-Iodophenyl)isoxazole is unique due to the presence of the iodine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5-(4-iodophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNWYXFACGRXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380023
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160377-48-0
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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